molecular formula C21H18ClN5O4 B2452243 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 895016-26-9

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

カタログ番号: B2452243
CAS番号: 895016-26-9
分子量: 439.86
InChIキー: HIBBPYZPMQKJAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O4 and its molecular weight is 439.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN5O2C_{18}H_{18}ClN_{5}O_{2}, with a molecular weight of approximately 401.8 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core that is known for its diverse biological activities.

Research indicates that compounds with a similar pyrazolo[3,4-d]pyrimidine structure often act as cyclin-dependent kinase (CDK) inhibitors , which play a crucial role in regulating the cell cycle. The inhibition of CDK2 by these compounds can lead to cell cycle arrest and apoptosis in cancer cells .

Target Engagement

The primary targets for this compound include:

  • CDK2 : Inhibition leads to disrupted cell cycle progression.
  • EGFR : Similar compounds have shown potential in inhibiting the epidermal growth factor receptor, which is pivotal in many cancers .

Cytotoxicity Studies

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • HepG-2 (liver cancer)

For instance, related pyrazolo[3,4-d]pyrimidines have exhibited IC50 values indicating potent antiproliferative activity against these cell lines .

Case Studies and Experimental Findings

  • Cell Cycle Arrest : A study involving pyrazolo[3,4-d]pyrimidine derivatives showed that certain compounds could arrest the cell cycle at the S phase and significantly increase apoptosis in MDA-MB-468 cells by 18.98-fold compared to control groups .
  • Molecular Docking Studies : In silico docking analyses have confirmed that these compounds can effectively bind to CDK2 and EGFR, providing insights into their mechanism of action and potential as therapeutic agents against cancer .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of related compounds suggests favorable drug-likeness characteristics:

  • LogP values indicate good membrane permeability.
  • Molecular weights below 400 g/mol enhance bioavailability.
    These properties are critical for optimizing lead candidates in drug development processes.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
CDK Inhibition Induces cell cycle arrest and apoptosis
Cytotoxicity Significant effects on MCF-7, HCT-116, HepG-2
Molecular Docking Strong binding affinity to CDK2 and EGFR
In Vivo Efficacy Promising results in animal models (not detailed here)

特性

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c1-30-17-7-6-14(9-18(17)31-2)25-19(28)11-26-12-23-20-16(21(26)29)10-24-27(20)15-5-3-4-13(22)8-15/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBBPYZPMQKJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。